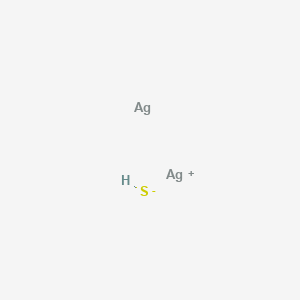
silver;silver;sulfanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver sulfide, also known as silver(I) sulfide, is an inorganic compound with the chemical formula Ag₂S. It is a dense black solid that forms naturally as the tarnish on silverware and other silver objects. Silver sulfide is known for its applications in various fields, including photography, electronics, and catalysis .
准备方法
Silver sulfide can be synthesized through various methods, including:
Hydrothermal Method: This involves reacting silver nitrate with sodium sulfide in an aqueous solution under high temperature and pressure.
Chemical Bath Deposition: This method involves the deposition of silver sulfide onto a substrate by immersing it in a solution containing silver and sulfur precursors.
Microwave-Based Approach: This method uses microwave radiation to heat the reaction mixture, leading to the formation of silver sulfide nanoparticles.
Sonochemical Method: This involves the use of ultrasonic waves to induce the formation of silver sulfide nanoparticles.
Green Synthesis: This method uses plant extracts or microorganisms to synthesize silver sulfide nanoparticles in an environmentally friendly manner.
化学反应分析
Silver sulfide undergoes various chemical reactions, including:
Oxidation: Silver sulfide can be oxidized to form silver sulfate (Ag₂SO₄) when exposed to strong oxidizing agents.
Reduction: Silver sulfide can be reduced to metallic silver using reducing agents such as hydrogen gas or aluminum.
Substitution: Silver sulfide can react with halides to form silver halides (e.g., AgCl, AgBr, AgI) and hydrogen sulfide.
Common reagents used in these reactions include nitric acid, sulfuric acid, and halide salts. The major products formed from these reactions are silver halides, silver sulfate, and metallic silver .
科学研究应用
Silver sulfide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of silver sulfide involves its interaction with microbial cells and proteins. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. This leads to cell membrane disruption and cell death . Additionally, silver sulfide nanoparticles exhibit antimicrobial activity through the generation of reactive oxygen species (ROS) and free radicals .
相似化合物的比较
Silver sulfide can be compared with other silver compounds, such as:
Silver Nitrate (AgNO₃): Unlike silver sulfide, silver nitrate is highly soluble in water and is commonly used in medical applications for its antiseptic properties.
Silver Oxide (Ag₂O): Silver oxide is a brown/black compound that is easily reduced to metallic silver.
Silver Halides (AgCl, AgBr, AgI): These compounds are used in photographic films and are known for their light-sensitive properties.
Silver sulfide is unique due to its stability, narrow band gap energy, and high absorption coefficient, making it suitable for applications in photocatalysis and optoelectronics .
属性
CAS 编号 |
12068-32-5 |
|---|---|
分子式 |
Ag2HS |
分子量 |
248.81 g/mol |
IUPAC 名称 |
silver;silver;sulfanide |
InChI |
InChI=1S/2Ag.H2S/h;;1H2/q;+1;/p-1 |
InChI 键 |
FSJWWSXPIWGYKC-UHFFFAOYSA-M |
规范 SMILES |
[SH-].[Ag].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


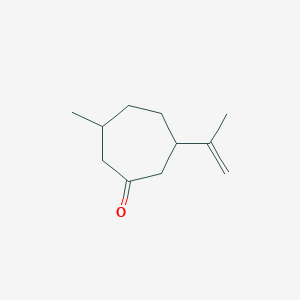
![2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165069.png)
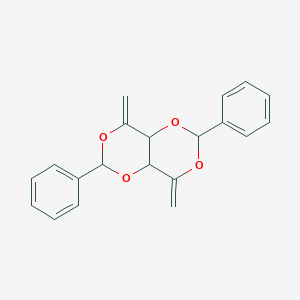
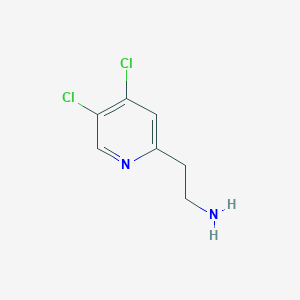
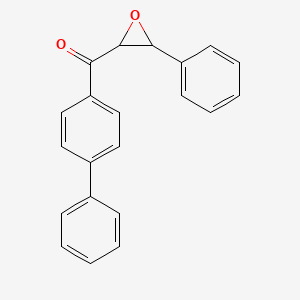
![tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B14165084.png)
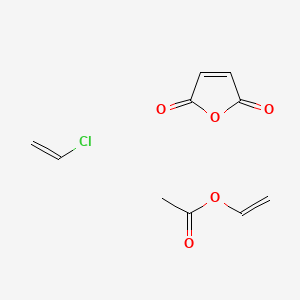
![Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B14165095.png)

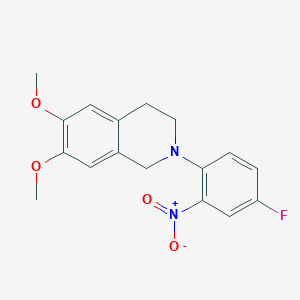

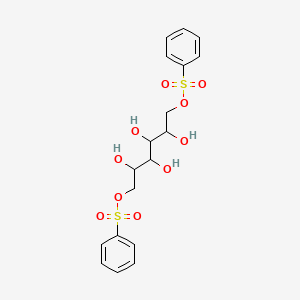

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
